molecular formula C22H21NOS B5719782 N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide

N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide

Cat. No. B5719782
M. Wt: 347.5 g/mol
InChI Key: HQHDLWQYYHWWCU-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide, commonly known as PETT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PETT is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

PETT is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain, including GABA, serotonin, and dopamine. PETT has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced seizure activity. PETT has also been shown to modulate the activity of serotonin and dopamine receptors, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
PETT has been shown to exhibit significant biochemical and physiological effects in animal models, including reduced seizure activity, increased locomotor activity, and reduced anxiety and depression-like behavior. PETT has also been shown to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

PETT has several advantages for lab experiments, including its ease of synthesis, low cost, and high potency. However, PETT also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

Future research on PETT should focus on further elucidating its mechanism of action and physiological effects, as well as its potential applications in the treatment of various neurological and other diseases. PETT should also be studied further for its potential toxicity and side effects, as well as its pharmacokinetic properties in vivo. Additionally, new methods for the synthesis and administration of PETT should be developed to improve its efficacy and safety.

Synthesis Methods

PETT can be synthesized using various methods, including the reaction of 4-chloromethylbenzoyl chloride with phenylthiomethyl benzene in the presence of a base, followed by the reaction of the resulting intermediate with 2-phenylethylamine. Another method involves the reaction of 4-aminomethylbenzoic acid with phenylthiomethyl benzene in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 2-phenylethylamine.

Scientific Research Applications

PETT has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PETT has been shown to exhibit significant anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a potential candidate for the treatment of various neurological disorders. PETT has also been studied for its potential anticancer properties, with promising results in vitro.

properties

IUPAC Name

N-(2-phenylethyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c24-22(23-16-15-18-7-3-1-4-8-18)20-13-11-19(12-14-20)17-25-21-9-5-2-6-10-21/h1-14H,15-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHDLWQYYHWWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-4-[(phenylsulfanyl)methyl]benzamide

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